molecular formula C6H4IN3 B1397152 7-Iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 889451-26-7

7-Iodo-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1397152
CAS No.: 889451-26-7
M. Wt: 245.02 g/mol
InChI Key: YGZUTCSWHPWNMC-UHFFFAOYSA-N
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Description

7-Iodo-5H-pyrrolo[2,3-b]pyrazine (CAS 889451-26-7) is a heterocyclic compound featuring a pyrrolopyrazine core substituted with iodine at the 7-position. Its molecular formula is C₆H₄IN₃, and it serves as a critical intermediate in pharmaceutical and optoelectronic research. The iodine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira, Suzuki), while the fused pyrrole-pyrazine system contributes to π-conjugation, making it valuable in materials science .

Key applications include:

  • Kinase Inhibition: The scaffold is utilized in FGFR1, BRAF, and ATR inhibitors, with iodine improving binding affinity via hydrophobic interactions .
  • Optoelectronics: Derivatives exhibit tunable HOMO-LUMO gaps, enabling use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Properties

IUPAC Name

7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZUTCSWHPWNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729603
Record name 7-Iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889451-26-7
Record name 7-Iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine typically involves several steps:

Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the research group of Trofimov described a method involving the cross-coupling of pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Chemical Reactions Analysis

7-Iodo-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Iodo-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial, antiviral, and antifungal properties.

    Medicine: It is investigated for its potential as an antitumor and kinase inhibitory agent.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and growth. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

Key Findings :

  • The 7-iodo derivative shows superior kinase inhibition compared to bromo- or unsubstituted analogs due to iodine’s larger van der Waals radius and enhanced hydrophobic interactions .
  • Aloisines, though structurally related, prioritize ERK2 inhibition via distinct substituents .

Optoelectronic Properties

Compound Substituents Fluorescence Quantum Yield DEST (eV) Application Reference
7-Iodo-5H-pyrrolo[2,3-b]pyrazine Iodine (C7) N/A 0.15–0.23 OLEDs, sensors
3-Amino-pyrrolo[2,3-b]pyrazine Amino (C3) 56% (in solution) 0.01–0.10 Bioimaging, LEDs
Pyrido[2,3-b]pyrazine Pyridine fusion 45% 0.30–0.48 Photovoltaic cells

Key Findings :

  • Amino-substituted derivatives exhibit higher fluorescence quantum yields (56%) than halogenated analogs, making them ideal for bioimaging .
  • The 7-iodo derivative’s DEST (0.15–0.23 eV) is intermediate, balancing singlet-triplet splitting for thermally activated delayed fluorescence (TADF) .

Key Findings :

  • Iodination using N-iodosuccinimide (NIS) achieves high regioselectivity at C7 .
  • Amination regioselectivity is controlled by reaction conditions: metal catalysis favors C2, while microwave-assisted methods target C3 .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Thermal Stability (°C) Reference
This compound 323.92 2.5 >200
7-Bromo-5H-pyrrolo[2,3-b]pyrazine 352.21 2.8 >180
Pyrido[2,3-b]pyrazine 158.16 1.2 >220

Key Findings :

  • Halogenated derivatives (iodo, bromo) exhibit higher LogP values, enhancing membrane permeability in drug design .
  • Pyrido[2,3-b]pyrazine shows superior thermal stability due to fused pyridine’s rigid structure .

Biological Activity

7-Iodo-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Overview of this compound

This compound belongs to the pyrrolopyrazine family, which includes compounds known for their antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , antitumor , and kinase inhibitory properties . The compound's unique structure, featuring an iodine atom at the 7-position and a fused pyrrole-pyrazine ring system, contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with various kinases. By inhibiting kinase activity, it disrupts critical cell signaling pathways that regulate cell growth and differentiation. This inhibition can lead to significant effects on cellular processes such as:

  • Cell proliferation
  • Survival
  • Metabolic processes

The compound's ability to bind specifically to kinase active sites is crucial for its function as a potential therapeutic agent.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. For instance, studies have shown that similar compounds in the pyrrolopyrazine family can inhibit cancer cell growth in various human and murine cancer cell lines. The specific IC50 values for these compounds vary but highlight their potential as effective antitumor agents .

Antimicrobial and Antiviral Properties

The compound has demonstrated antimicrobial properties against several pathogens. Its antiviral efficacy has also been explored in models of viral infections, suggesting potential applications in treating viral diseases. For example, derivatives of pyrazines have shown effectiveness against the yellow fever virus (YFV), indicating a broader antiviral potential for related compounds like this compound .

Data Table: Summary of Biological Activities

Activity Type Description References
AntitumorInhibits growth in cancer cell lines, ,
AntimicrobialEffective against various bacterial strains,
AntiviralPotential efficacy against viral infections ,
Kinase InhibitionDisrupts cell signaling pathways,
AntioxidantExhibits antioxidative properties ,

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of this compound on human cancer cell lines reported significant inhibition of cell proliferation at concentrations correlating with kinase inhibition. The compound's mechanism was linked to the disruption of signaling pathways essential for tumor growth.
  • Antiviral Activity : In a model assessing the antiviral properties against YFV, compounds structurally related to this compound showed improved survival rates and reduced viral loads in treated subjects compared to controls. This highlights the potential for further exploration in antiviral drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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